A Comprehensive Technical Guide to the Physical and Chemical Properties of Nitrocyclohexane
A Comprehensive Technical Guide to the Physical and Chemical Properties of Nitrocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclohexane (C₆H₁₁NO₂) is a nitroalkane compound consisting of a cyclohexane (B81311) ring substituted with a nitro group.[1] It is a colorless to pale yellow liquid at room temperature and has been historically significant as a commercial precursor in the synthesis of caprolactam, a key monomer for the production of Nylon 6.[2][3] Its unique physicochemical properties and reactivity make it a subject of interest in various chemical and pharmaceutical applications, serving as a versatile intermediate in organic synthesis.[2] This guide provides an in-depth overview of the physical and chemical properties of nitrocyclohexane, complete with experimental methodologies and data presented for clarity and practical application in a research and development setting.
Physical Properties
The physical characteristics of nitrocyclohexane are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of its key physical properties is presented below.
Data Presentation: Physical Properties of Nitrocyclohexane
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | [1][3] |
| Molar Mass | 129.16 g/mol | [1][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Melting Point | -34 °C (-29 °F; 239 K) | [3][5][6][7] |
| Boiling Point | 205.5 - 206 °C at 768 mmHg | [1][5][6] |
| Density | 1.061 g/mL at 20-25 °C | [1][3][4][5][6][7] |
| Refractive Index (n20/D) | 1.462 | [5][6][7] |
| Vapor Pressure | 768 mmHg at 205 °C | [5] |
| Vapor Density | 4.46 (vs air) | [5] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [8] |
| Solubility | Soluble in alcohol, ligroin, and DMSO.[1][9] Limited solubility in water.[2][10] | |
| Log P (Octanol/Water Partition Coefficient) | 1.596 | [11] |
| Henry's Law Constant | 2.4 x 10⁻¹ mol/(m³Pa) at 298.15 K | [12] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of nitrocyclohexane.
Data Presentation: Spectroscopic Information for Nitrocyclohexane
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for nitrocyclohexane. | [13] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST Chemistry WebBook. | [14] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | ¹H NMR spectra are available from various chemical suppliers and databases. | [15] |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | ¹³C NMR spectral data can be found in chemical databases. | [16] |
Chemical Properties and Reactivity
Nitrocyclohexane exhibits reactivity characteristic of nitroalkanes, primarily functioning as a strong oxidizing agent.
-
Oxidizing Nature : Nitrocyclohexane is a strong oxidizing agent.[4]
-
Reactions with Reducing Agents : It can react vigorously, and potentially detonate, when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[4][17]
-
Reaction with Bases : It reacts with inorganic bases to form explosive salts.[4][17]
-
Thermal Sensitivity : The presence of metal oxides can increase its thermal sensitivity.[4][17]
-
Synthesis of Cyclohexylamine (B46788) : Reduction of nitrocyclohexane yields cyclohexylamine, an important industrial chemical.[2]
-
Precursor to Caprolactam : It was once a key intermediate in the production of caprolactam.[3]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of nitrocyclohexane.
Synthesis of Nitrocyclohexane
Nitrocyclohexane can be synthesized via the gas-phase nitration of cyclohexane with nitrogen oxides (NOx).[2]
Procedure:
-
In a protected nitrogen atmosphere, cyclohexane is reacted with a nitrating agent such as NO₂, N₂O₃, N₂O₄, or N₂O₅.[2]
-
The reaction is typically carried out at a temperature range of 80 to 500 °C, with a preferred range of 220 to 330 °C.[2]
-
The reaction time can vary from 0.01 to 100 hours, with a practical duration of 1 to 5 hours.[2]
-
The reaction can proceed without a catalyst, though catalysts like alumina, silica (B1680970), silica gel, or molecular sieves can be employed.[2]
Caption: Synthesis of Nitrocyclohexane via Gas-Phase Nitration.
Reduction of Nitrocyclohexane to Cyclohexylamine
A common chemical transformation of nitrocyclohexane is its reduction to cyclohexylamine.
Procedure:
-
Nitrocyclohexane is dissolved in a suitable solvent.
-
A reducing agent, such as sodium borohydride, is added to the solution.[2]
-
The reaction mixture is stirred under appropriate conditions (e.g., controlled temperature) until the reduction is complete.
-
The resulting cyclohexylamine is then isolated and purified using standard laboratory techniques like extraction and distillation.
Caption: Reduction of Nitrocyclohexane to Cyclohexylamine.
Determination of Physical Properties: A General Workflow
The determination of the physical properties of nitrocyclohexane follows standard laboratory procedures.
Caption: General Workflow for Physical Property Determination.
5.3.1 Boiling Point Determination (Thiele Tube Method)
-
A small amount of nitrocyclohexane is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
5.3.2 Melting Point Determination (Capillary Method)
-
A small amount of finely powdered, frozen nitrocyclohexane is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.
5.3.3 Density Determination (Pycnometer Method)
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with nitrocyclohexane, and its mass is measured.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., water), and its mass is determined.
-
The density of nitrocyclohexane is calculated using the masses and the known density of the reference substance.
5.3.4 Solubility Determination
-
A known volume of a solvent (e.g., water, ethanol) is placed in a flask at a constant temperature.
-
Nitrocyclohexane is added in small, pre-weighed increments with vigorous stirring until no more dissolves (saturation point).
-
The undissolved solute is separated by filtration, dried, and weighed.
-
The mass of the dissolved nitrocyclohexane is calculated by difference, and the solubility is expressed as grams of solute per 100 mL of solvent.
5.3.5 Spectroscopic Analysis
-
NMR Spectroscopy : A sample of nitrocyclohexane is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer. Key parameters to record include the solvent, spectrometer frequency, and reference standard (e.g., TMS).
-
IR Spectroscopy : A thin film of liquid nitrocyclohexane is placed between salt plates (e.g., NaCl or KBr) or analyzed using an ATR accessory. The IR spectrum is then recorded.
-
Mass Spectrometry : A dilute solution of nitrocyclohexane is introduced into the mass spectrometer (e.g., via direct injection or GC-MS). The resulting mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.
Safety and Handling
Nitrocyclohexane is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is toxic if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and eye irritation.[8] Nitrocyclohexane is also a combustible liquid and a strong oxidizing agent that can be explosive under certain conditions.[4][18]
-
Handling : Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Keep away from heat, sparks, open flames, and hot surfaces.[17] Avoid mixing with reducing agents and strong bases.[4][17]
-
First Aid :
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of nitrocyclohexane, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its analysis and application in a laboratory setting. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in research, synthesis, and drug development.
References
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- 6. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]
- 7. US3066173A - Preparation of nitrocyclohexane - Google Patents [patents.google.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. benchchem.com [benchchem.com]
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- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 13. NITROCYCLOHEXANE(1122-60-7) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. NITROCYCLOHEXANE(1122-60-7) IR Spectrum [chemicalbook.com]
- 17. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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